8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one 8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Brand Name: Vulcanchem
CAS No.: 1325305-32-5
VCID: VC6527528
InChI: InChI=1S/C14H10F4N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21)
SMILES: C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)C(=O)C(F)(F)F
Molecular Formula: C14H10F4N2O2
Molecular Weight: 314.24

8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

CAS No.: 1325305-32-5

Cat. No.: VC6527528

Molecular Formula: C14H10F4N2O2

Molecular Weight: 314.24

* For research use only. Not for human or veterinary use.

8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one - 1325305-32-5

Specification

CAS No. 1325305-32-5
Molecular Formula C14H10F4N2O2
Molecular Weight 314.24
IUPAC Name 8-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Standard InChI InChI=1S/C14H10F4N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21)
Standard InChI Key VONGRDSUJOBJSQ-UHFFFAOYSA-N
SMILES C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Framework

The compound’s systematic IUPAC name, 8-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one, reflects its fused tetracyclic architecture (Figure 1). Key features include:

  • A benzo[b] naphthyridine core, comprising a quinoline-like bicyclic system fused to a pyridine ring.

  • A fluorine atom at position 8 and a trifluoroacetyl group at position 2.

  • Partial saturation of the pyridine ring (1,3,4,5-tetrahydro configuration) .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₀F₄N₂O₂
Molecular Weight314.24 g/mol
CAS Registry Number1325305-32-5
Purity (Commercial)95%

Crystallographic and Stereoelectronic Features

X-ray crystallography of related benzo[b] naphthyridines reveals planar aromatic systems with minor deviations due to substituent steric effects. The trifluoroacetyl group at position 2 introduces torsional strain, as evidenced by bond angles of approximately 146.95° (N2-C13-C14-C15) in analogous structures . Fluorine’s electronegativity enhances the compound’s polarity, influencing solubility and intermolecular interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one involves multi-step protocols leveraging cyclization and fluorination strategies:

Route 1: [5 + 1] Cyclization

  • Quinoline Precursor Formation: 2-Chloroquinoline-3-carbaldehyde is synthesized via formylation of acetanilide using POCl₃ in DMF (93% yield) .

  • Alkyne Functionalization: Sonogashira coupling introduces propargyl amines, followed by conjugate addition to form the tetrahydro ring .

  • Fluorination and Acylation: Electrophilic fluorination at position 8 and trifluoroacetylation at position 2 complete the structure .

Route 2: Silver Triflate-Catalyzed One-Pot Assembly
A recent optimized method employs silver triflate (AgOTf) to catalyze the reaction of 2-alkynylquinoline-3-carbaldehyde, tosylhydrazine, and trifluoroacetone. This route achieves higher yields (78–85%) and reduces step count .

Table 2: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Yield60–70%78–85%
Reaction Steps42
CatalystPd(PPh₃)₄AgOTf
Key AdvantageScalabilityEfficiency

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with hazardous byproducts including hydrogen fluoride and nitrogen oxides .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 7.2 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 4.32 (m, 2H, CH₂), 3.76 (m, 2H, CH₂) .

  • ¹⁹F NMR: δ -72.5 (CF₃), -112.3 (C-F) .

  • IR (KBr): 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N) .

TargetIC₅₀ (µM)Selectivity Index (MAO-B/MAO-A)
MAO-A0.890.75
MAO-B0.671.33

Antibacterial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) show moderate activity (MIC = 32 µg/mL), attributed to fluorine’s membrane-disruptive effects .

Recent Advances and Future Directions

Structure-Activity Relationship (SAR) Studies

Modifications at positions 2 (acyl groups) and 8 (halogens) are being explored to enhance MAO-B selectivity. Fluoroalkyl substituents at position 10 improve blood-brain barrier penetration .

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) is under investigation to address solubility limitations. Preliminary data show a 3.2-fold increase in bioavailability in murine models .

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